molecular formula C19H20N4O4S B2634827 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide CAS No. 2034423-10-2

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide

Cat. No.: B2634827
CAS No.: 2034423-10-2
M. Wt: 400.45
InChI Key: ZCTXRKGDJRGHCE-UHFFFAOYSA-N
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Description

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrazine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-furancarboxaldehyde, 2-chloropyrazine, and 3-methylbenzenesulfonamide.

    Step 1 Formation of Intermediate: The first step involves the reaction of 3-furancarboxaldehyde with 2-chloropyrazine under basic conditions to form the intermediate 3-(furan-3-yl)pyrazine.

    Step 2 Alkylation: The intermediate is then subjected to alkylation using a suitable alkylating agent, such as methyl iodide, to introduce the methyl group at the nitrogen atom of the pyrazine ring.

    Step 3 Sulfonamide Formation: The alkylated intermediate is reacted with 3-methylbenzenesulfonamide in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The nitro group in the pyrazine ring can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino-substituted pyrazine derivatives.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

This compound may exhibit biological activity due to the presence of the sulfonamide group, which is known for its antibacterial properties. It could be investigated for potential use as an antimicrobial agent.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The combination of the furan and pyrazine rings, along with the sulfonamide group, suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In the materials science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group could mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, thereby inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(phenylsulfonamido)propanamide: Similar structure but without the methyl group on the phenyl ring.

    N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(4-methylphenylsulfonamido)propanamide: Similar structure but with the methyl group in a different position on the phenyl ring.

Uniqueness

The presence of the 3-methyl group on the phenyl ring in N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide may confer unique steric and electronic properties, potentially leading to different reactivity and biological activity compared to its analogs. This uniqueness can be crucial in drug design, where small changes in structure can significantly impact the efficacy and selectivity of a compound.

Properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-[(3-methylphenyl)sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-14-3-2-4-16(11-14)28(25,26)23-7-5-18(24)22-12-17-19(21-9-8-20-17)15-6-10-27-13-15/h2-4,6,8-11,13,23H,5,7,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTXRKGDJRGHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)NCC2=NC=CN=C2C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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